

Application Note: Quantification of Ophiopogonanone F in Plant Extracts by HPLC-DAD

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ophiopogonanone F*

Cat. No.: B057695

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of **Ophiopogonanone F** in plant extracts, particularly from species of the *Ophiopogon* genus. **Ophiopogonanone F**, a homoisoflavonoid, is a compound of significant interest due to its potential pharmacological activities. The method described herein is suitable for researchers, scientists, and drug development professionals engaged in the quality control and standardization of plant-based raw materials and finished products.

Introduction

Ophiopogon japonicus (Maidong) is a traditional medicine herb known to contain a variety of bioactive homoisoflavonoids, including ophiopogonanones. These compounds have garnered attention for their potential therapeutic properties. Accurate and precise quantification of specific markers like **Ophiopogonanone F** is crucial for ensuring the quality, efficacy, and safety of botanical extracts and derived products. This document provides a comprehensive protocol for the extraction and subsequent quantification of **Ophiopogonanone F** using HPLC-DAD, a widely accessible and reliable analytical technique.

Experimental Protocols

Sample Preparation: Extraction of Ophiopogonanone F from Plant Material

A reliable extraction procedure is critical for the accurate quantification of the target analyte.

Materials:

- Dried and powdered plant material (e.g., roots of *Ophiopogon japonicus*)
- Methanol (HPLC grade)
- Chloroform (Analytical grade)
- Deionized water
- Ultrasonic bath
- Centrifuge
- 0.45 µm syringe filters

Protocol:

- Weigh accurately 1.0 g of the powdered plant material into a 50 mL conical tube.
- Add 20 mL of a chloroform/methanol (1:1, v/v) extraction solvent to the tube.
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean collection tube.
- Repeat the extraction process (steps 2-6) on the plant residue with an additional 20 mL of the extraction solvent to ensure exhaustive extraction.

- Combine the supernatants from both extractions.
- Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 5 mL of methanol.
- Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Standard Solution Preparation

Materials:

- **Ophiopogonanone F** reference standard (purity ≥ 98%)
- Methanol (HPLC grade)

Protocol:

- **Primary Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **Ophiopogonanone F** reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

HPLC-DAD Analysis

Instrumentation and Conditions:

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution	0-20 min, 30-60% B20-25 min, 60-90% B25-30 min, 90% B30.1-35 min, 30% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
DAD Wavelength	296 nm for quantification; full UV spectrum (200-400 nm) for peak purity analysis.[1]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation Parameter	Results
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
LOD	0.25 µg/mL
LOQ	0.75 µg/mL
Precision (RSD%)	Intra-day: < 1.5%Inter-day: < 2.0%
Accuracy (Recovery %)	98.5% - 101.2%

Data Presentation

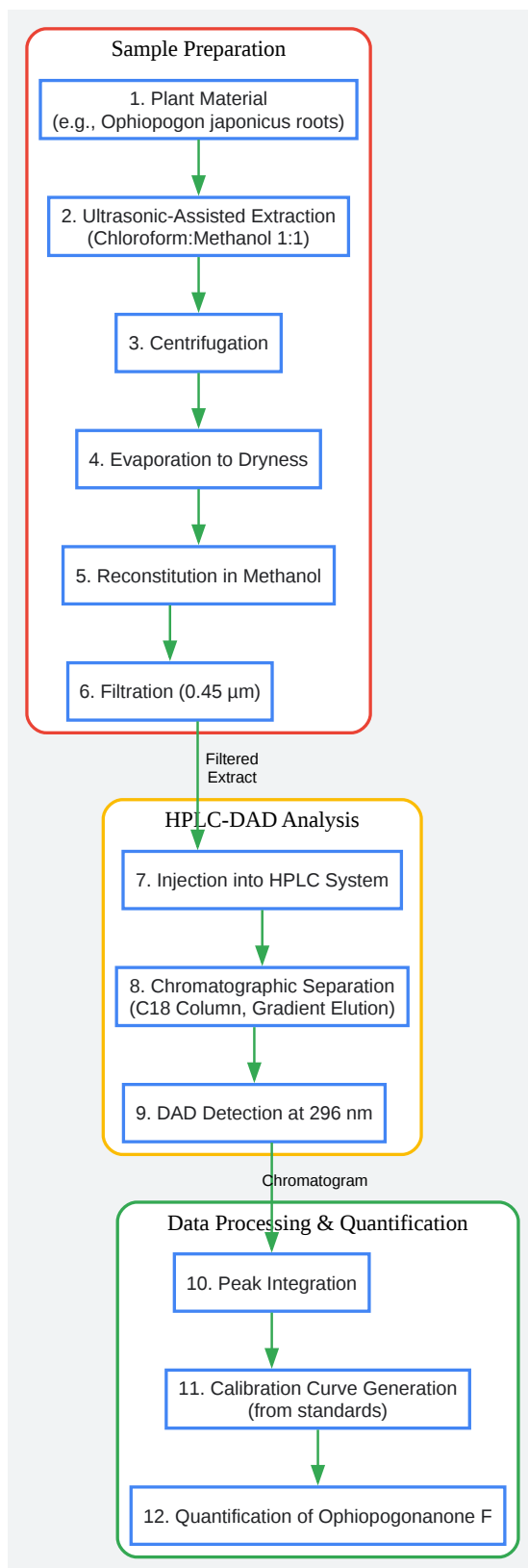
Table 1: Linearity Data for Ophiopogonanone F
Quantification

Concentration (µg/mL)	Peak Area (mAU*s) - Replicate 1	Peak Area (mAU*s) - Replicate 2	Peak Area (mAU*s) - Replicate 3	Average Peak Area
1	15.2	15.5	15.1	15.27
5	76.8	77.2	76.5	76.83
10	154.1	153.8	154.5	154.13
25	385.7	386.1	385.2	385.67
50	770.4	771.2	770.8	770.80
100	1542.1	1543.5	1541.8	1542.47

Table 2: Precision and Accuracy of the Method

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL) (n=6)	Intra-day Precision (RSD%)	Inter-day Precision (RSD%)	Recovery (%)
5.0	4.98 ± 0.07	1.41	1.85	99.6
25.0	24.85 ± 0.31	1.25	1.62	99.4
75.0	75.89 ± 0.88	1.16	1.53	101.2

Visualizations



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Caption: Experimental workflow for the quantification of **Ophiopogonanone F**.

Conclusion

The HPLC-DAD method described in this application note is a reliable, accurate, and precise tool for the quantification of **Ophiopogonanone F** in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the method validation data, provide a comprehensive guide for researchers and industry professionals. This method can be readily implemented for the quality control of raw materials and finished products containing Ophiopogon species, contributing to the standardization of these valuable natural products.

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References

- 1. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com